molecular formula C10H12F3NO2 B15301296 (r)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

(r)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B15301296
M. Wt: 235.20 g/mol
InChI Key: XBBTVXKCYIGBGW-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 2-methoxy-5-(trifluoromethyl)benzaldehyde with an appropriate amine source under reducing conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is utilized in the study of enzyme interactions and protein-ligand binding due to its chiral nature and functional diversity.

Medicine

Industry

Industrially, this compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and trifluoromethyl groups contribute to hydrophobic interactions and electronic effects. These interactions influence the compound’s binding affinity and specificity, leading to its observed biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    ®-2-Amino-2-(2-trifluoromethylphenyl)ethan-1-ol: Lacks the methoxy group, affecting its hydrophobicity and binding interactions.

    ®-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol: Contains a methyl group instead of a trifluoromethyl group, altering its steric and electronic characteristics.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol imparts unique electronic and steric properties, making it distinct from similar compounds. These features enhance its versatility and effectiveness in various applications.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(2R)-2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3/t8-/m0/s1

InChI Key

XBBTVXKCYIGBGW-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(F)(F)F)[C@H](CO)N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N

Origin of Product

United States

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